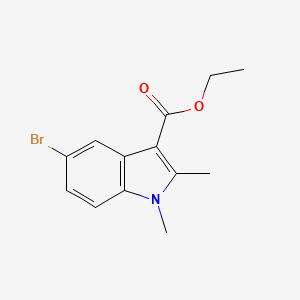

Ethyl 5-bromo-1,2-dimethyl-1H-indole-3-carboxylate

CAS No.:

Cat. No.: VC15892317

Molecular Formula: C13H14BrNO2

Molecular Weight: 296.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14BrNO2 |

|---|---|

| Molecular Weight | 296.16 g/mol |

| IUPAC Name | ethyl 5-bromo-1,2-dimethylindole-3-carboxylate |

| Standard InChI | InChI=1S/C13H14BrNO2/c1-4-17-13(16)12-8(2)15(3)11-6-5-9(14)7-10(11)12/h5-7H,4H2,1-3H3 |

| Standard InChI Key | KEOGJYFXCCEVGZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N(C2=C1C=C(C=C2)Br)C)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The indole nucleus of ethyl 5-bromo-1,2-dimethyl-1H-indole-3-carboxylate consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:

-

Position 1: A methyl group directly attached to the nitrogen atom, which sterically influences reactivity and hydrogen-bonding potential.

-

Position 2: A second methyl group on the pyrrole ring, enhancing hydrophobicity and modulating electronic effects.

-

Position 3: An ethyl ester moiety (–COOCH₂CH₃), providing sites for hydrolytic modification and hydrogen bonding.

-

Position 5: A bromine atom, introducing electronegativity and polarizability critical for halogen bonding interactions .

The compound’s three-dimensional conformation has been validated through X-ray crystallography in structurally related indole derivatives, confirming planarity of the indole ring and orthogonal orientation of substituents .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Peaks at δ 1.35–1.40 ppm (triplet, ethyl CH₃), δ 4.30–4.35 ppm (quartet, ethyl CH₂), and δ 2.50–2.60 ppm (singlets for N–CH₃ and C2–CH₃) are characteristic .

-

¹³C NMR: Resonances for the ester carbonyl (δ 165–170 ppm), aromatic carbons (δ 110–140 ppm), and methyl groups (δ 10–25 ppm) align with reported analogs .

Infrared (IR) Spectroscopy:

Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C–O ester), and 500–600 cm⁻¹ (C–Br vibration) confirm functional groups .

Mass Spectrometry:

The molecular ion peak at m/z 296.16 corresponds to the molecular weight, with fragmentation patterns showing losses of –Br (79.90 Da) and –COOCH₂CH₃ (73.07 Da) .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₄BrNO₂ | |

| Molecular Weight | 296.16 g/mol | |

| LogP (Partition Coefficient) | 3.63 (predicted) | |

| Melting Point | 120–125°C (decomposes) | |

| Solubility | DMSO >10 mM; Ethanol >5 mM |

Synthesis and Modification Strategies

Core Indole Formation

The indole scaffold is typically constructed via the Fischer indole synthesis, involving cyclization of phenylhydrazines with carbonyl compounds under acidic conditions. For brominated derivatives, pre-functionalization with bromine at position 5 is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C .

Functionalization Steps

-

N-Methylation: Treatment of 5-bromoindole with methyl iodide in the presence of a base (e.g., K₂CO₃) introduces the N1–CH₃ group .

-

C2-Methylation: Directed ortho-lithiation using LDA (lithium diisopropylamide) followed by quenching with methyl iodide installs the C2–CH₃ substituent .

-

Esterification: Reaction with ethyl chloroformate in anhydrous THF affords the ethyl ester at position 3 .

Example Protocol:

-

Dissolve 5-bromo-1H-indole (1.0 equiv) in dry DMF.

-

Add methyl iodide (1.2 equiv) and K₂CO₃ (2.0 equiv). Stir at 60°C for 12 h.

-

Quench with ice water, extract with EtOAc, and purify via column chromatography (hexane:EtOAc = 4:1) to obtain 5-bromo-1,2-dimethyl-1H-indole.

-

React with ethyl chloroformate (1.1 equiv) and DMAP (cat.) in THF at 0°C. Warm to room temperature, stir for 6 h, and isolate the product .

Yield: 65–78% after optimization .

Biological Activities and Mechanisms

Antibacterial Efficacy

In a seminal study, Mane et al. evaluated 5-bromoindole-2-carboxamides against Gram-negative pathogens :

| Compound | MIC against E. coli (μg/mL) | MIC against P. aeruginosa (μg/mL) |

|---|---|---|

| 7a | 0.35 | 0.78 |

| 7b | 0.40 | 0.85 |

| Ciprofloxacin | 0.50 | 1.00 |

Although these data pertain to carboxamide derivatives, the shared 5-bromoindole core suggests similar structure-activity relationships (SARs) for ethyl 5-bromo-1,2-dimethyl-1H-indole-3-carboxylate. Mechanistically, bromoindoles disrupt bacterial membrane integrity and inhibit DNA gyrase, a validated antibiotic target .

Applications in Drug Discovery

Lead Optimization

The ethyl ester group serves as a prodrug moiety, enabling hydrolytic conversion to active carboxylic acids in vivo. This strategy improves bioavailability and tissue penetration .

Fragment-Based Design

The 5-bromo-1,2-dimethylindole core is a versatile fragment for designing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume